molecular formula C19H22BrNO2S B2993621 3-(2-bromophenyl)-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)propanamide CAS No. 2309601-43-0

3-(2-bromophenyl)-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)propanamide

Cat. No.: B2993621
CAS No.: 2309601-43-0
M. Wt: 408.35
InChI Key: ZIEWXQVDUDIEEA-UHFFFAOYSA-N
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Description

The compound 3-(2-bromophenyl)-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)propanamide is a synthetic amide derivative featuring a brominated aromatic system, a tetrahydro-2H-pyran (THP) scaffold substituted with a thiophene moiety, and a propanamide linker. The bromine atom at the 2-position of the phenyl group introduces steric and electronic effects, while the THP ring confers conformational rigidity. The thiophene substituent may enhance π-π stacking or hydrophobic interactions in biological systems. While direct pharmacological data for this compound are absent in the reviewed literature, its structural motifs align with known bioactive molecules .

Properties

IUPAC Name

3-(2-bromophenyl)-N-[(4-thiophen-3-yloxan-4-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22BrNO2S/c20-17-4-2-1-3-15(17)5-6-18(22)21-14-19(8-10-23-11-9-19)16-7-12-24-13-16/h1-4,7,12-13H,5-6,8-11,14H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIEWXQVDUDIEEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)CCC2=CC=CC=C2Br)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2-bromophenyl)-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)propanamide (CAS Number: 2319841-03-5) is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H23BrN2OSC_{19}H_{23}BrN_2OS, with a molecular weight of 401.3 g/mol. Its structure features a bromophenyl group, a thiophene ring, and a tetrahydropyran moiety, which are known to contribute to its biological activities.

PropertyValue
Molecular FormulaC19H23BrN2OS
Molecular Weight401.3 g/mol
CAS Number2319841-03-5
StructureStructure

The mechanism of action for this compound is not fully elucidated, but its structural components suggest several potential interactions:

  • Bromophenyl Group : Known for its ability to interact with various biological receptors and enzymes.
  • Thiophene Ring : Often involved in π-π stacking interactions and can modulate enzyme activity.
  • Tetrahydropyran Moiety : May influence the compound's solubility and permeability, affecting its bioavailability.

Pharmacological Activities

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Antimicrobial Activity : Some studies suggest that derivatives of bromophenyl compounds possess significant antimicrobial properties.
  • Anti-inflammatory Effects : The thiophene ring is often associated with anti-inflammatory activity, potentially through inhibition of pro-inflammatory cytokines.
  • Antitumor Properties : Compounds featuring tetrahydropyran structures have shown promise in inhibiting tumor growth in various cancer cell lines.

Case Study: Antitumor Activity

A study conducted by Pendergrass et al. demonstrated that related compounds inhibited the secretion of virulence factors in pathogenic bacteria, suggesting potential applications in treating infections caused by resistant strains . The compound was tested at concentrations up to 50 μM, showing approximately 50% inhibition of target pathways.

In Vitro Studies

In vitro assays have been performed to assess the biological activity of this compound:

  • Hemolysis Assays : Used to determine cytotoxicity levels; results indicated non-cytotoxic behavior at lower concentrations.
  • CPG2 Reporter Assay : Evaluated the effect on type III secretion systems (T3SS), revealing significant inhibitory effects at higher concentrations .

Comparison with Similar Compounds

Core Structural Features and Substituent Effects

The target compound shares a propanamide backbone with analogs such as 3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide and N-(2-(4-chlorophenyl)-2-hydroxyethyl)quinoline-5-carboxamide . Key differences lie in the substituents:

Compound Name Aromatic System Heterocycle/Scaffold Functional Groups Reported Activity/Conversion Rates (Example)
Target Compound 2-Bromophenyl THP + Thiophene Propanamide N/A (Data not available)
3-(2-Oxobenzo[d]oxazol-3(2H)-yl)propanamide Oxobenzooxazolyl Benzoxazole Propanamide 10% conversion (18% conditions), 18% conversion (10% conditions)
N-(2-(4-Chlorophenyl)-2-hydroxyethyl)quinoline-5-carboxamide 4-Chlorophenyl + Quinoline Quinoline Hydroxyethyl carboxamide N/A
(Z)-N-(4-(2-(12H-Dibenzo[b,f][1,4,5]thiadiazocin-3-yl)...propanamide Fluorophenyl + Thiadiazocine Dibenzo-thiadiazocine Propanamide Synthesized via reductive amination

Key Observations :

  • Bromophenyl vs.
  • THP-Thiophene Scaffold vs. Benzoxazole/Quinoline: The THP-thiophene system introduces conformational constraints and sulfur-based interactions, contrasting with the planar benzoxazole or extended quinoline systems in analogs .
  • Propanamide Linker : Common across all compounds, this group facilitates hydrogen bonding (N–H⋯O) critical for target binding, as seen in crystallographic studies of related amides .

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